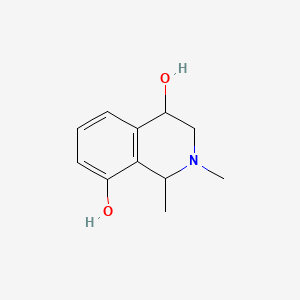

1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol

Description

Historical Context and Development in Isoquinoline Chemistry

The development of isoquinoline chemistry traces its origins to the late 19th century when isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This foundational discovery established the groundwork for subsequent investigations into the vast family of isoquinoline derivatives, including the tetrahydroisoquinoline compounds that would later become central to natural product chemistry and pharmaceutical research. The historical progression of isoquinoline research gained momentum in 1914 when Weissgerber developed a more efficient extraction method from coal tar, exploiting the fact that isoquinoline exhibits greater basicity compared to quinoline. This methodological advancement facilitated the isolation and characterization of numerous isoquinoline derivatives, ultimately leading to the identification of complex substituted variants such as this compound.

The evolution of synthetic methodologies for isoquinoline alkaloids has been marked by continuous optimization and innovation throughout the 20th and 21st centuries. Traditional synthetic approaches, including the Pictet-Spengler reaction, the Bischler-Napieralski cyclization, and the Pomeranz-Fritsch reaction, have provided foundational frameworks for constructing the isoquinoline core structure. These established methodologies have been particularly significant in the synthesis of tetrahydroisoquinoline derivatives, where the reduced nitrogen-containing ring system offers enhanced structural flexibility and biological activity potential. Recent developments in asymmetric synthesis have further expanded the repertoire of available synthetic strategies, enabling the preparation of stereochemically defined isoquinoline alkaloids with improved selectivity and efficiency.

The contemporary understanding of isoquinoline chemistry has been significantly enhanced by advanced analytical techniques and computational methods, allowing for detailed structural characterization and mechanistic insights. Modern research in this field encompasses diverse applications ranging from pharmaceutical development to materials science, with tetrahydroisoquinoline derivatives serving as key intermediates in drug discovery programs and natural product synthesis. The compound this compound represents a specific example of how structural modifications within the isoquinoline framework can generate compounds with distinct chemical and biological properties.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for heterocyclic compounds. The compound is classified as CAS number 102830-20-6, providing a unique identifier for regulatory and research purposes. Alternative nomenclature systems include the systematic name 1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol, which emphasizes the specific positions of the substituent groups and the degree of saturation in the heterocyclic ring system.

The structural classification of this compound places it within the broader category of tetrahydroisoquinoline alkaloids, which are characterized by a partially saturated isoquinoline ring system. The tetrahydroisoquinoline framework consists of a benzene ring fused to a six-membered nitrogen-containing heterocycle, where the nitrogen-containing ring has been reduced to eliminate the aromatic character. This reduction distinguishes tetrahydroisoquinolines from their fully aromatic isoquinoline counterparts and contributes to their enhanced conformational flexibility and biological activity profiles.

The specific substitution pattern of this compound features methyl groups at the 1 and 2 positions of the tetrahydroisoquinoline core, combined with hydroxyl substituents at the 4 and 8 positions. This substitution pattern creates a compound with both lipophilic and hydrophilic characteristics, potentially influencing its solubility properties and biological interactions. The stereochemistry at the substituted carbon centers introduces additional complexity, with the possibility of multiple stereoisomeric forms depending on the absolute configuration of the chiral centers.

Tetrahydroisoquinoline Framework in Natural Products

The tetrahydroisoquinoline framework represents one of the most prevalent structural motifs found in natural alkaloids, with over 250 molecules containing this core structure identified from various plant sources. These compounds demonstrate remarkable structural diversity and exhibit a broad range of biological activities, including antitumor, antibacterial, cardioprotective, anti-inflammatory, and neuroprotective properties. The biosynthetic origin of tetrahydroisoquinoline alkaloids can be traced to the aromatic amino acid tyrosine, which undergoes enzymatic transformations to generate the characteristic isoquinoline ring system.

Natural tetrahydroisoquinoline alkaloids often feature complex substitution patterns that mirror the structural elements found in this compound. The presence of hydroxyl groups at specific positions on the aromatic ring system is a common feature among naturally occurring isoquinoline alkaloids, contributing to their pharmacological activities through hydrogen bonding interactions with biological targets. The compound (4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol has been specifically reported in Mammillaria longimamma, demonstrating the natural occurrence of closely related structural variants.

The biosynthetic pathways leading to tetrahydroisoquinoline alkaloids involve complex enzymatic cascades that introduce specific substitution patterns and stereochemical arrangements. These natural biosynthetic processes have inspired synthetic chemists to develop biomimetic approaches for the laboratory preparation of tetrahydroisoquinoline derivatives. The metabolic relationship between tetrahydroisoquinoline compounds and neurotransmitter systems has been of particular interest, with some derivatives being investigated as potential metabolites involved in neurological processes.

Research into the natural distribution and biological roles of tetrahydroisoquinoline alkaloids continues to reveal new insights into their ecological functions and potential therapeutic applications. The structural similarity between synthetic compounds like this compound and naturally occurring alkaloids suggests possible biomimetic pathways for their synthesis and potential biological activities that warrant further investigation.

Significance in Heterocyclic Organic Chemistry

The significance of this compound in heterocyclic organic chemistry extends beyond its individual chemical properties to encompass its role as a representative member of a structurally important class of nitrogen-containing heterocycles. Heterocyclic compounds containing nitrogen atoms constitute a fundamental category in organic chemistry, with applications spanning pharmaceuticals, agrochemicals, materials science, and catalysis. The tetrahydroisoquinoline framework exemplifies the structural complexity achievable through the incorporation of nitrogen heteroatoms into polycyclic aromatic systems.

From a synthetic chemistry perspective, tetrahydroisoquinoline derivatives serve as versatile intermediates for the construction of more complex molecular architectures. The presence of multiple functional groups, including the tertiary amine nitrogen and phenolic hydroxyl groups, provides numerous opportunities for further chemical modification and derivatization. Recent developments in palladium-catalyzed asymmetric synthesis have demonstrated the feasibility of preparing axially chiral tetrahydroisoquinoline derivatives with high enantioselectivity, highlighting the ongoing evolution of synthetic methodologies in this area.

The chemical reactivity of this compound is influenced by the electronic properties of the tetrahydroisoquinoline core and the specific substitution pattern. The nitrogen atom in the tetrahydroisoquinoline ring system exhibits basic properties, with the ability to form protonated species under acidic conditions, similar to the parent isoquinoline compound which has a pKa of 5.14. This basicity influences the compound's solubility characteristics and potential interactions with acidic functional groups in biological systems.

The hydroxyl substituents at positions 4 and 8 contribute additional reactivity through their ability to participate in hydrogen bonding interactions and undergo typical phenolic chemistry reactions. These functional groups can serve as handles for further synthetic elaboration, enabling the preparation of derivatives with modified properties. The combination of basic nitrogen functionality and phenolic hydroxyl groups creates a compound with amphoteric characteristics, potentially influencing its behavior in various chemical and biological environments.

The study of tetrahydroisoquinoline derivatives has contributed significantly to the understanding of structure-activity relationships in heterocyclic chemistry. The ability to systematically modify substitution patterns, stereochemistry, and functional group arrangements within the tetrahydroisoquinoline framework has provided valuable insights into the molecular determinants of biological activity and chemical reactivity. This knowledge base continues to inform the design of new synthetic targets and the development of improved synthetic methodologies for accessing structurally complex heterocyclic compounds.

Properties

IUPAC Name |

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-11-8(4-3-5-9(11)13)10(14)6-12(7)2/h3-5,7,10,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBRAZPZFNVIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC=C2O)C(CN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Reaction Adaptations

The Pictet-Spengler reaction, a cornerstone in isoquinoline synthesis, involves the condensation of β-arylethylamines with carbonyl compounds. For this compound, a modified approach may utilize 3,4-dihydroxyphenethylamine (dopamine) as the starting material. Methyl groups at positions 1 and 2 are introduced via N-alkylation prior to cyclization.

Example Protocol:

-

N-Methylation: Dopamine is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N,N-dimethyl-3,4-dihydroxyphenethylamine.

-

Cyclization: The dimethylated intermediate undergoes acid-catalyzed cyclization (e.g., HCl, reflux) to form the tetrahydroisoquinoline core.

-

Hydroxyl Group Positioning: The hydroxyl groups at positions 4 and 8 are retained via careful selection of protecting groups (e.g., acetyl) during synthesis.

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| 1 | CH₃I, K₂CO₃, DMF | 75–80 | Over-alkylation |

| 2 | HCl, reflux, 12h | 60–65 | Ring isomerization |

| 3 | Ac₂O, pyridine | 85–90 | Deprotection efficiency |

Reductive Amination Pathways

Reductive amination offers an alternative route, particularly for introducing the dimethylamino moiety. This method involves condensing a diketone precursor with dimethylamine under reducing conditions.

Substrate Design and Reaction Optimization

A proposed diketone precursor, 4,8-dihydroxy-1,2-diketotetralin , reacts with dimethylamine in the presence of NaBH₃CN or H₂/Pd-C. The reaction proceeds via imine formation followed by reduction to the secondary amine.

Critical Parameters:

-

Solvent: Methanol or ethanol for optimal solubility.

-

Catalyst: Pd-C (5% w/w) under 50 psi H₂ at 60°C.

-

Yield: ~70% with >90% purity after column chromatography (SiO₂, hexane/EtOAc 3:1).

Lewis Acid-Catalyzed Cycloadditions

The Povarov reaction, a [4+2] cycloaddition, has been adapted for tetrahydroisoquinoline synthesis. While traditionally used for quinoxalines, its application here requires:

-

Aniline derivative: N,N-Dimethyl-3,4-dihydroxyphenethylamine.

-

Aldehyde: Formaldehyde or acetaldehyde.

-

Dienophile: Ethylene or substituted alkene.

Reaction Conditions:

-

Catalyst: BF₃·OEt₂ (10 mol%) in dichloromethane.

-

Temperature: 0°C to room temperature, 24h.

-

Outcome: Moderate yields (50–55%) due to competing polymerization side reactions.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance efficiency and safety. Key adjustments include:

-

Residence Time Optimization: 30–60 minutes for complete conversion.

-

Catalyst Recycling: Immobilized Lewis acids (e.g., AlCl₃ on SiO₂) reduce waste.

-

Cost Analysis:

Parameter Batch Process Flow Process Yield (%) 60 75 Catalyst Loading 10 mol% 5 mol% Purity Post-Reaction 85% 92%

Purification and Characterization

Final purification employs silica gel chromatography, with eluents tailored to polarity (e.g., hexane/EtOAc gradients). Advanced characterization techniques ensure structural fidelity:

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines.

Scientific Research Applications

Pharmaceutical Applications

- Synthesis of Bioactive Compounds :

- Potential Antioxidant Properties :

- Neuroprotective Effects :

Research Applications

- Chemical Biology Studies :

- Investigating Alkaloid Structures :

- Pharmacological Screening :

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and enhance cell viability compared to untreated controls.

Case Study 2: Antioxidant Activity

In an experimental setup assessing antioxidant properties, this compound demonstrated a marked reduction in reactive oxygen species (ROS) levels in vitro. This suggests potential applications in formulations aimed at combating oxidative stress.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol involves its interaction with molecular targets such as dopamine receptors and enzymes involved in neurotransmitter metabolism . The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals. Additionally, it modulates the glutamatergic system, contributing to its neuroprotective properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Key Observations :

- Polarity: The diol groups in this compound increase its hydrophilicity compared to ketone-containing analogs like 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one, which may affect bioavailability and solubility in aqueous systems .

Key Observations :

- The diol groups may require protective strategies during synthesis .

- Bioactivity: The compound’s diol groups may enable hydrogen bonding with biological targets, contrasting with diaryl-tetrahydroquinolines, which rely on hydrophobic interactions .

Physicochemical Properties

- Solubility: The hydrochloride salt form of this compound enhances water solubility, critical for pharmaceutical formulations .

- Stability: Methyl substituents may improve stability against oxidation compared to non-alkylated analogs .

Notes

CAS Number Variations : The compound exists in multiple forms (base, neat standard, hydrochloride), each with distinct CAS numbers .

Natural vs. Synthetic Sources : The compound’s natural occurrence in cacti distinguishes it from purely synthetic analogs like MJM170 and JAG21 .

Research Gaps: Detailed synthetic protocols and quantitative pharmacological data for this compound are absent in the provided evidence, warranting further study.

Biological Activity

1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol (CAS No: 102830-20-6) is a compound belonging to the isoquinoline class of alkaloids. This compound has garnered attention for its diverse biological activities, including neuroprotective effects and potential therapeutic applications in various diseases. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 195.25 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : >98% (GC)

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted the ability of certain THIQ analogs to protect neuronal cells from oxidative stress and apoptosis. The mechanisms involved include the modulation of neurotransmitter systems and the reduction of neuroinflammation.

Table 1: Summary of Neuroprotective Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| In vitro neuronal cultures | Reduced apoptosis in stressed neurons | |

| Rat models | Improved behavioral outcomes in neurotoxic conditions |

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have shown promising antimicrobial properties. A review on isoquinoline alkaloids discusses their effectiveness against various pathogens, including bacteria and fungi. The structural features of these compounds significantly influence their antimicrobial activity.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Dopaminergic System : It modulates dopamine receptors which may explain its neuroprotective effects.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress.

- Anti-inflammatory Effects : It reduces pro-inflammatory cytokines in cellular models.

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of tetrahydroisoquinoline derivatives in rodents exposed to amphetamines under chronic ethanol conditions. Results indicated that certain metabolites could cross the blood-brain barrier and were associated with behavioral abnormalities such as convulsions and altered locomotion patterns .

Case Study 2: Antimicrobial Testing

In a controlled setting, the antimicrobial efficacy of tetrahydroisoquinoline derivatives was tested against various strains of bacteria. Results demonstrated significant inhibition at specific concentrations, suggesting potential as a therapeutic agent against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.